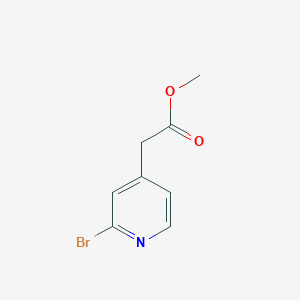

Methyl 2-(2-Bromo-4-pyridyl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-bromopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAFFLLDQVVGPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234217-58-3 | |

| Record name | Methyl 2-(2-bromo-4-pyridyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: Properties, Synthesis, and Synthetic Utility

Introduction: In the landscape of modern medicinal chemistry and materials science, heterocyclic building blocks are indispensable tools for constructing novel molecular architectures with tailored functions. Among these, pyridine derivatives hold a privileged position due to their prevalence in active pharmaceutical ingredients (APIs) and functional materials.[1][2] This guide provides a comprehensive technical overview of Methyl 2-(2-Bromo-4-pyridyl)acetate (CAS No. 1234217-58-3), a versatile intermediate whose strategic placement of a reactive bromine atom and an ester functional group offers a wealth of synthetic opportunities. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical properties, spectroscopic profile, synthesis, reactivity, and applications of this valuable compound, grounding theoretical knowledge in practical, field-proven insights.

Section 1: Core Physicochemical and Structural Properties

This compound is a substituted pyridine derivative that serves as a key precursor in organic synthesis. Its structural attributes are fundamental to its reactivity and handling requirements.

Chemical Structure

The molecule consists of a pyridine ring brominated at the 2-position, with a methyl acetate group attached at the 4-position via a methylene bridge.

Caption: Chemical Structure of this compound.

Identification and Physical Data

The key identifiers and physical properties of this compound are summarized below. This data is crucial for sourcing, handling, and characterizing the compound.

| Property | Value | Reference(s) |

| CAS Number | 1234217-58-3 | [3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4][5] |

| Molecular Weight | 230.06 g/mol | [3][4][5] |

| IUPAC Name | methyl 2-(2-bromopyridin-4-yl)acetate | [4] |

| Physical Form | Liquid | [4] |

| Purity (Typical) | ≥97% | [3][4] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3][4][5] |

| InChI Key | UAFFLLDQVVGPDR-UHFFFAOYSA-N | [4][6] |

Section 2: Spectroscopic Characterization Profile

For any researcher, unambiguous structural confirmation is paramount. The following section details the expected spectroscopic data for this compound, providing a baseline for experimental validation. These predictions are based on established principles of NMR, IR, and MS for similarly substituted heterocyclic systems.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be highly informative, showing distinct signals for the aromatic and aliphatic protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-6 | ~8.2 ppm | Doublet (d) | ~5.2 Hz | Deshielded by the adjacent electronegative nitrogen atom. Coupled to H-5. |

| H-3 | ~7.3 ppm | Singlet (s) or narrow doublet | < 1.0 Hz | Located meta to the nitrogen and ortho to the bromine. Minimal coupling to other protons. |

| H-5 | ~7.1 ppm | Doublet of doublets (dd) | ~5.2, 1.5 Hz | Coupled to H-6 (ortho) and potentially a small long-range coupling to H-3. |

| -OCH₃ | ~3.7 ppm | Singlet (s) | N/A | Characteristic chemical shift for methyl ester protons. |

| -CH₂- | ~3.6 ppm | Singlet (s) | N/A | Methylene protons adjacent to both the pyridine ring and the ester carbonyl. |

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should reveal eight distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O | ~170 ppm | Typical chemical shift for an ester carbonyl carbon. |

| C-2 | ~150 ppm | Carbon bearing the bromine atom, significantly deshielded. |

| C-6 | ~149 ppm | Aromatic carbon adjacent to nitrogen. |

| C-4 | ~145 ppm | Aromatic carbon bearing the acetate side chain. |

| C-3 | ~125 ppm | Aromatic CH carbon. |

| C-5 | ~123 ppm | Aromatic CH carbon. |

| -OCH₃ | ~52 ppm | Methyl ester carbon. |

| -CH₂- | ~40 ppm | Methylene bridge carbon. |

Infrared (IR) Spectroscopy

The IR spectrum, analyzed as a thin film, will display characteristic vibrations for its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Pyridyl) |

| ~2955 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1550 | C=C / C=N Stretch | Pyridine Ring |

| ~1250-1100 | C-O Stretch | Ester |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry would provide key information on the molecular weight and fragmentation patterns.

| m/z Value | Ion | Rationale |

| 231 / 229 | [M]⁺ | Molecular ion peak, showing the characteristic ~1:1 isotopic pattern for bromine (⁸¹Br/⁷⁹Br). |

| 172 / 170 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate radical. |

| 150 | [M - Br]⁺ | Loss of the bromine atom, a common fragmentation pathway for bromo-aromatics. |

Section 3: Synthesis and Purification Protocol

This compound is typically prepared via the esterification of its corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid. This transformation is a fundamental and reliable reaction in organic synthesis.

Fischer Esterification Workflow

The workflow involves the acid-catalyzed reaction of the carboxylic acid with methanol. The causality is clear: the acid protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, including in-process checks and final characterization to ensure purity and identity.

-

Reaction Setup: To a solution of 2-(2-Bromo-4-pyridyl)acetic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature. Equip the flask with a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

-

Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate. The disappearance of the polar carboxylic acid starting material (typically at the baseline) and the appearance of a less polar product spot (e.g., Rf ≈ 0.5) indicates reaction completion.

-

-

Aqueous Workup: After cooling the reaction to room temperature, carefully concentrate the methanol under reduced pressure. To the residue, add saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, ensuring the acid catalyst is neutralized.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Trustworthiness Check: The purpose of the extraction is to move the desired organic product from the aqueous phase to an immiscible organic solvent, leaving behind inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

-

Final Validation: Combine the pure fractions and remove the solvent in vacuo to afford this compound as a liquid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS, comparing the results to the expected data in Section 2.

Section 4: Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the orthogonal reactivity of its two primary functional groups. The C-Br bond is a prime handle for forming new carbon-carbon and carbon-heteroatom bonds, while the ester can be hydrolyzed or reduced.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is highly susceptible to palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery.[1][10] This allows for the precise installation of diverse molecular fragments.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. This compound | 1234217-58-3 [sigmaaldrich.com]

- 5. 1234217-58-3|this compound|BLD Pharm [bldpharm.com]

- 6. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bnmv.ac.in [bnmv.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: A Key Intermediate in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

Methyl 2-(2-Bromo-4-pyridyl)acetate, with the CAS Number 1234217-58-3, is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry.[1][2] Its structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a methyl acetate group at the 4-position, offers a unique combination of reactive sites. This strategic arrangement of functional groups makes it a highly valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The presence of the bromine atom provides a handle for a variety of cross-coupling reactions, while the ester moiety can be further manipulated, making this compound a versatile tool for introducing the pyridyl scaffold into target molecules. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in hydrogen bonding and other key interactions with biological targets.[3]

This guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed look at its synthesis, its critical role in advanced synthetic applications such as Suzuki-Miyaura coupling, and essential safety and handling information. The insights provided herein are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1234217-58-3 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Purity | Typically ≥97% | [2] |

| Physical Form | Liquid | |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [1][2] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for this compound are not abundantly available in the public domain, its synthesis can be logically deduced from established organic chemistry principles. A plausible and common route would involve the esterification of the corresponding carboxylic acid, 2-(2-Bromo-4-pyridyl)acetic acid.

A general, illustrative synthesis workflow is presented below. This is a representative pathway and may require optimization for specific laboratory conditions.

Caption: A plausible synthetic route to this compound.

Experimental Protocol: Esterification of 2-(2-Bromo-4-pyridyl)acetic acid

This protocol is a generalized procedure for acid-catalyzed esterification and should be adapted and optimized for the specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-Bromo-4-pyridyl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol (which acts as both solvent and reactant).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.05-0.1 equivalents).

-

Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.[4]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its utility as a versatile intermediate. The 2-bromopyridine moiety is a particularly useful synthon for introducing the pyridine core into more complex molecules, a common strategy in medicinal chemistry.

The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This reaction allows for the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a variety of organic groups by coupling with a boronic acid or a boronate ester.[7][8]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[5] The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst can present challenges.[9] However, the development of specialized ligands and reaction conditions has made the Suzuki coupling of 2-bromopyridines a robust and widely used transformation.[9]

Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.

Exemplary Suzuki-Miyaura Coupling Protocol

The following is a generalized protocol and requires optimization for specific substrates.

-

Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equivalent), the desired aryl- or heteroarylboronic acid (1.1–1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0–3.0 equivalents).[8]

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[7][8]

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[7]

-

Reaction: Heat the reaction mixture with vigorous stirring (typically 80-120 °C).[7] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.[7]

The resulting coupled products can serve as advanced intermediates for a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.[3]

Safety and Handling

As with all bromo-organic compounds, appropriate safety precautions must be taken when handling this compound.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat and sources of ignition.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a strategically important building block for organic chemists, particularly those in the field of drug discovery. Its capacity to undergo versatile transformations, most notably palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of complex pyridine-containing molecules. A thorough understanding of its properties, synthetic access, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this valuable compound in the creation of novel and impactful chemical entities.

References

- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling)

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Organic Syntheses. PREPARATION OF METHYL AZIDOACETATE AND ITS USE IN THE PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. [Link]

- PubChemLite. This compound (C8H8BrNO2). [Link]

- Wikipedia. Methyl 2-bromoacetate. [Link]

- Google Patents.

- Journal of Chemical Technology and Metallurgy. OPTIMIZATION OF SYNTHESIS OF METHYL ACETATE FROM ACETIC ACID AND METHANOL USING MICROWAVE-ASSISTED ESTERIFICATION Heri Septya Ku. [Link]

- ResearchGate. Synthesis and Hydrolysis of Methyl Acetate by Reactive Distillation Using Structured Catalytic Packings: Experiments and Simulation. [Link]

- Google Patents.

- Google Patents.

- Google Patents.

- Google Patents. Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts.

- UT Southwestern Medical Center. Patents - Medicinal Chemistry. [Link]

- PubChem. Methyl 2-pyridylacetate. [Link]

- ResearchGate. Methyl 2-(2-pyridyl)quinoline-4-carboxylate. [Link]

- National Center for Biotechnology Information. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: Properties, Synthesis, and Applications in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2-bromo-4-pyridyl)acetate is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its strategic combination of a reactive bromine atom on an electron-deficient pyridine ring and an ester functionality makes it a versatile synthon for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectral characterization, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active compounds. Its presence is critical to the function of numerous drugs, where it can act as a hydrogen bond acceptor, a ligand for metal ions, or a bioisosteric replacement for a phenyl ring. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile.

Among the vast landscape of substituted pyridines, 2-bromopyridine derivatives have emerged as particularly valuable intermediates. The bromine atom at the 2-position serves as a versatile handle for a wide range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse and complex molecular libraries for drug screening. This compound, the subject of this guide, is a prime example of such a strategically functionalized building block, offering multiple points for molecular elaboration.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. This section details the key characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| CAS Number | 1234217-58-3 | [1] |

| Appearance | Solid, liquid, or semi-solid | |

| Purity | Typically ≥97% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer (-20°C) or refrigerated (2-8°C) | [1] |

Structural Formula:

Caption: 2D structure of this compound.

Synthesis of this compound

Conceptual Synthesis Pathway

The synthesis would likely proceed in two key stages:

-

Preparation of 2-(2-Bromo-4-pyridyl)acetic acid: This intermediate can be synthesized from a suitable precursor, such as 2-bromo-4-methylpyridine.

-

Esterification: The resulting carboxylic acid is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Caption: Conceptual synthetic pathway for this compound.

Representative Experimental Protocol (Esterification)

The following is a generalized protocol for the esterification of a carboxylic acid, which can be adapted for the synthesis of this compound from its corresponding acid.

Materials:

-

2-(2-Bromo-4-pyridyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)

Procedure:

-

To a solution of 2-(2-Bromo-4-pyridyl)acetic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific compound are not widely published, we can predict the key spectral features based on the analysis of closely related structures, such as 2-bromo-4-methylpyridine.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methyl ester and methylene groups.

-

Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing bromine atom and the ester group will influence their chemical shifts.

-

Methylene Protons (-CH₂-): A singlet at approximately δ 3.8-4.2 ppm.

-

Methyl Protons (-OCH₃): A singlet at approximately δ 3.7-3.9 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the carbons of the pyridine ring, the methylene group, the ester carbonyl, and the methyl group.

-

Pyridine Carbons: Five signals in the aromatic region (typically δ 120-160 ppm). The carbon bearing the bromine atom will be significantly downfield.

-

Carbonyl Carbon (-C=O): A signal in the range of δ 165-175 ppm.

-

Methylene Carbon (-CH₂-): A signal around δ 40-45 ppm.

-

Methyl Carbon (-OCH₃): A signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

-

C=O Stretch (Ester): A strong, sharp absorption band in the region of 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1100-1300 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

-

C-H Stretches (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Predicted Mass Spectrometry Data: [3]

| Ion | Predicted m/z | Description |

| [M]⁺ | 228.97 | Molecular ion with ⁷⁹Br |

| [M+2]⁺ | 230.97 | Molecular ion with ⁸¹Br |

| [M-OCH₃]⁺ | 197.94 / 199.94 | Loss of the methoxy group |

| [M-COOCH₃]⁺ | 169.95 / 171.95 | Loss of the methoxycarbonyl group |

| [M-Br]⁺ | 150.06 | Loss of the bromine atom |

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its two primary functional groups: the 2-bromo substituent on the pyridine ring and the methyl ester.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the pyridine ring is highly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex biaryl and heteroaryl structures that are often found in biologically active molecules.[4]

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. This compound can be coupled with a wide range of boronic acids and their derivatives to introduce diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Other Cross-Coupling Reactions: Other important cross-coupling reactions that can be employed with this compound include:

-

Buchwald-Hartwig Amination: For the formation of C-N bonds, introducing amine functionalities.

-

Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.

-

Heck Coupling: For the formation of C-C double bonds with alkenes.

-

Stille Coupling: For C-C bond formation with organostannanes.

Modification of the Ester Group

The methyl ester group provides another site for synthetic manipulation. It can be:

-

Hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or further modified.

-

Reduced to the corresponding primary alcohol, which can serve as a precursor for other functional groups.

-

Reacted with Grignard reagents to form tertiary alcohols.

Applications in the Synthesis of Bioactive Molecules

The structural motifs accessible from this compound are prevalent in a wide range of biologically active compounds, particularly in the area of kinase inhibitors. The 2-substituted pyridine core can effectively mimic the hinge-binding interactions of ATP in the kinase active site. The ability to readily introduce a variety of substituents at the 2-position via cross-coupling reactions makes this building block invaluable for generating libraries of potential kinase inhibitors for screening and lead optimization.[4]

Safety and Handling

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its strategically positioned reactive sites—the 2-bromo group and the methyl ester—allow for a wide range of synthetic transformations, enabling the construction of diverse and complex molecular scaffolds. The ability to readily participate in palladium-catalyzed cross-coupling reactions makes it an ideal starting material for the synthesis of novel drug candidates, especially in the area of kinase inhibitors. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and is intended to empower researchers to effectively utilize this important chemical intermediate in their drug discovery and development endeavors.

References

[5] Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

[6] Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

[3] PubChemLite. (n.d.). This compound (C8H8BrNO2). Retrieved from [Link]

[7] Google Patents. (2014). WO2014101897A1 - Process for preparing methyl acetate. Retrieved from

[8] MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6099. [Link]

[9] Google Patents. (2014). PROCESS FOR PREPARING METHYL ACETATE - European Patent Office - EP 2940000 B1. Retrieved from

[10] MDPI. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 26(15), 4646. [Link]

[11] ResearchGate. (2018). The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. Retrieved from [Link]

[12] MDPI. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4683. [Link]

[13] ResearchGate. (2018). Methyl 2-(2-pyridyl)quinoline-4-carboxylate. Retrieved from [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. benchchem.com [benchchem.com]

- 3. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2014101897A1 - Process for preparing methyl acetate - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 2-(2-Bromo-4-pyridyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 2-(2-Bromo-4-pyridyl)acetate, a key building block in medicinal chemistry and drug discovery. The document details a robust two-step synthetic pathway, commencing with the formation of the intermediate, 2-(2-Bromo-4-pyridyl)acetic acid, from 2-Bromo-4-methylpyridine, followed by a classic Fischer esterification to yield the final product. Each synthetic step is accompanied by a detailed, self-validating experimental protocol. The guide further provides a thorough characterization of the target compound, including its physicochemical properties and a detailed analysis of its spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical and related applications.

Introduction: The Significance of a Versatile Building Block

This compound is a valuable heterocyclic intermediate widely employed in the synthesis of a diverse array of complex organic molecules. Its structural features, namely the reactive bromine atom at the 2-position of the pyridine ring and the ester functionality, make it a versatile synthon for introducing the 2-bromo-4-pyridylacetic acid moiety into larger molecular scaffolds. This is particularly relevant in the field of drug discovery, where pyridine derivatives are prevalent in numerous biologically active compounds. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The ester group, in turn, can be readily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular elaboration.

This guide provides a detailed and practical approach to the synthesis and characterization of this important building block, empowering researchers to confidently incorporate it into their synthetic strategies.

Synthetic Strategy and Mechanism

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 2-Bromo-4-methylpyridine.

Overall Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-(2-Bromo-4-pyridyl)acetic acid

The initial step involves the deprotonation of the methyl group of 2-Bromo-4-methylpyridine using a strong, non-nucleophilic base, followed by carboxylation with carbon dioxide.

-

Mechanism: The choice of Lithium diisopropylamide (LDA) as the base is critical. Its bulky nature prevents nucleophilic attack on the pyridine ring. LDA abstracts a proton from the methyl group, which is rendered acidic by the electron-withdrawing effect of the pyridine ring, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbon of solid carbon dioxide (dry ice). A subsequent acidic workup protonates the resulting carboxylate to furnish the desired carboxylic acid intermediate.

Step 2: Fischer Esterification to this compound

The second step is a classic Fischer esterification, where the carboxylic acid intermediate is reacted with methanol in the presence of a catalytic amount of strong acid.

-

Mechanism: The acid catalyst, typically sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol, acting as a nucleophile, then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. A series of proton transfers and the elimination of a water molecule result in the formation of the methyl ester. The reaction is reversible, and using an excess of methanol helps to drive the equilibrium towards the product side.[1]

Detailed Experimental Protocols

3.1. Synthesis of 2-(2-Bromo-4-pyridyl)acetic acid

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-methylpyridine | 4926-28-7 | 172.02 | 10.0 g | 0.058 |

| Diisopropylamine | 108-18-9 | 101.19 | 9.0 mL | 0.064 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 25.6 mL | 0.064 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 200 mL | - |

| Carbon Dioxide, solid (dry ice) | 124-38-9 | 44.01 | ~50 g | - |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed | - |

| Diethyl Ether | 60-29-7 | 74.12 | For extraction | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | For drying | - |

Procedure:

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (100 mL) and diisopropylamine (9.0 mL, 0.064 mol).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (25.6 mL of a 2.5 M solution in hexanes, 0.064 mol) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to generate LDA.

-

In a separate flask, dissolve 2-Bromo-4-methylpyridine (10.0 g, 0.058 mol) in anhydrous THF (100 mL).

-

Add the solution of 2-Bromo-4-methylpyridine dropwise to the LDA solution at -78 °C. A deep red color should develop, indicating the formation of the carbanion. Stir the reaction mixture at this temperature for 1 hour.

-

Carefully add crushed dry ice pellets to the reaction mixture in portions, ensuring the temperature does not rise above -60 °C. The red color will dissipate. Continue adding dry ice until the reaction mixture becomes a pale yellow slurry.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water (50 mL).

-

Adjust the pH of the aqueous layer to ~2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Bromo-4-pyridyl)acetic acid as a solid. The crude product can be used in the next step without further purification.

3.2. Synthesis of this compound

Materials:

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-(2-Bromo-4-pyridyl)acetic acid | 192868-29-2 | 216.03 | ~12.5 g (crude) | ~0.058 |

| Methanol, anhydrous | 67-56-1 | 32.04 | 150 mL | - |

| Sulfuric Acid, concentrated | 7664-93-9 | 98.08 | 2 mL | - |

| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | For neutralization | - |

| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |

| Brine | - | - | For washing | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying | - |

Procedure:

-

To a 250 mL round-bottom flask containing the crude 2-(2-Bromo-4-pyridyl)acetic acid from the previous step, add anhydrous methanol (150 mL).

-

Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a clear oil.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity.

4.1. Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | Clear, colorless to pale yellow oil |

| Boiling Point | Not available |

| Storage | Store in an inert atmosphere, preferably in a freezer under -20°C[2] |

4.2. Spectroscopic Data

The following data represents typical spectroscopic characteristics for this compound.

4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

-

Expected Chemical Shifts (CDCl₃, 400 MHz):

-

δ 8.30 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring. Its downfield shift is due to the deshielding effect of the adjacent nitrogen atom.

-

δ 7.35 (s, 1H): This singlet is assigned to the proton at the C3 position.

-

δ 7.15 (d, J = 5.2 Hz, 1H): This doublet corresponds to the proton at the C5 position.

-

δ 3.75 (s, 3H): This sharp singlet is characteristic of the methyl ester protons (-OCH₃).

-

δ 3.70 (s, 2H): This singlet represents the methylene protons (-CH₂-) of the acetate group.

-

4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (CDCl₃, 100 MHz):

-

δ 170.5: Carbonyl carbon of the ester group.

-

δ 150.0: C6 carbon of the pyridine ring.

-

δ 148.5: C4 carbon of the pyridine ring.

-

δ 142.0: C2 carbon of the pyridine ring, attached to the bromine atom.

-

δ 128.0: C3 carbon of the pyridine ring.

-

δ 125.0: C5 carbon of the pyridine ring.

-

δ 52.5: Methyl carbon of the ester group (-OCH₃).

-

δ 40.0: Methylene carbon of the acetate group (-CH₂-).

-

4.2.3. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Peaks (neat, cm⁻¹):

-

~3050-3100: C-H stretching vibrations of the aromatic pyridine ring.

-

~2950-2990: C-H stretching vibrations of the methyl and methylene groups.

-

~1740: A strong absorption band corresponding to the C=O stretching vibration of the ester carbonyl group.

-

~1580, 1470, 1430: C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

~1200-1300: C-O stretching vibration of the ester group.

-

~1000-1100: C-Br stretching vibration.

-

4.2.4. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

m/z 229/231 ([M]⁺): The molecular ion peaks, showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

-

m/z 170/172: Loss of the methoxycarbonyl group (-COOCH₃).

-

m/z 150: Loss of the bromine atom from the molecular ion.

-

m/z 91: Fragment corresponding to the picolyl cation.

-

Applications in Drug Development

The structural motifs accessible from this compound are of significant interest in medicinal chemistry. The 2-substituted pyridine core is a privileged scaffold found in a multitude of kinase inhibitors and other therapeutic agents. The ability to perform diverse cross-coupling reactions at the bromine-bearing position allows for the rapid generation of compound libraries for high-throughput screening. Furthermore, the ester functionality can be leveraged to create prodrugs or to attach the molecule to larger carrier systems for targeted drug delivery.

Conclusion

This technical guide has outlined a reliable and well-characterized synthetic route to this compound. The provided experimental protocols are designed to be robust and reproducible, while the detailed characterization data serves as a benchmark for quality control. The versatility of this building block, coupled with the straightforward synthetic access described herein, makes it a valuable asset for researchers in the pharmaceutical and chemical sciences.

References

Sources

Spectroscopic Data of Methyl 2-(2-Bromo-4-pyridyl)acetate: A Technical Guide for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic signature of Methyl 2-(2-Bromo-4-pyridyl)acetate (CAS No. 1234217-58-3), a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who rely on spectroscopic techniques for the unambiguous identification and characterization of novel molecules.

The structural features of this compound—a substituted pyridine ring coupled with a methyl ester moiety—give rise to a distinct set of signals in various spectroscopic analyses. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and the rational design of new chemical entities. This guide will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to this compound.

Molecular Structure and Key Features

This compound possesses a molecular formula of C₈H₈BrNO₂ and a monoisotopic mass of 228.97385 Da.[1] The molecule's architecture, featuring an electron-withdrawing bromine atom on the pyridine ring and an ester group, dictates its electronic and vibrational properties, which are in turn reflected in its spectroscopic data.

"C1" -- "C2"; "C2" -- "C3"; "C3" -- "N4"; "N4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C5" -- "Br"; "C1" -- "H1"; "C2" -- "H2"; "C3" -- "H3"; "C6" -- "C7"; "C7" -- "H4"; "C7" -- "H5"; "C7" -- "C8"; "C8" -- "O1" [style=double]; "C8" -- "O2"; "O2" -- "C9"; "C9" -- "H6"; "C9" -- "H7"; "C9" -- "H8"; }

Caption: 2D structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region from the acetate moiety.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | ~8.3 - 8.5 | Doublet (d) | ~5.0 |

| H-3 | ~7.4 - 7.6 | Doublet of doublets (dd) or narrow multiplet | < 1.0, ~5.0 |

| H-5 | ~7.2 - 7.4 | Doublet (d) | < 1.0 |

| -CH₂- | ~3.8 - 4.0 | Singlet (s) | N/A |

| -OCH₃ | ~3.7 - 3.8 | Singlet (s) | N/A |

Interpretation: The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen atom and the bromine substituent. The H-6 proton, being adjacent to the nitrogen, is expected to be the most deshielded. The methylene protons (-CH₂-) of the acetate group are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 172 |

| C-2 (C-Br) | ~148 - 152 |

| C-4 | ~148 - 150 |

| C-6 | ~149 - 151 |

| C-3 | ~125 - 127 |

| C-5 | ~122 - 124 |

| -OCH₃ | ~52 - 54 |

| -CH₂- | ~40 - 42 |

Interpretation: The carbonyl carbon of the ester group is expected to be the most downfield signal. The carbon atom attached to the bromine (C-2) will also be significantly downfield due to the halogen's inductive effect. The other aromatic carbons will appear in the typical range for a substituted pyridine ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

subgraph "cluster_SamplePrep" { label = "Sample Preparation"; bgcolor="#FFFFFF"; "Sample" [label="Dissolve ~5-10 mg of sample"]; "Solvent" [label="in ~0.6 mL of deuterated solvent (e.g., CDCl₃)"]; "Vortex" [label="Vortex to ensure homogeneity"]; "Transfer" [label="Transfer to a 5 mm NMR tube"]; "Sample" -> "Solvent" -> "Vortex" -> "Transfer"; }

subgraph "cluster_DataAcquisition" { label = "Data Acquisition"; bgcolor="#FFFFFF"; "Instrument" [label="Insert sample into NMR spectrometer (e.g., 400 MHz)"]; "Lock" [label="Lock on the deuterium signal of the solvent"]; "Shim" [label="Shim the magnetic field for optimal homogeneity"]; "Acquire" [label="Acquire ¹H and ¹³C spectra"]; "Instrument" -> "Lock" -> "Shim" -> "Acquire"; }

subgraph "cluster_DataProcessing" { label = "Data Processing"; bgcolor="#FFFFFF"; "FT" [label="Fourier Transform the FID"]; "Phase" [label="Phase the spectrum"]; "Baseline" [label="Apply baseline correction"]; "Reference" [label="Reference the spectrum (e.g., TMS at 0 ppm)"]; "FT" -> "Phase" -> "Baseline" -> "Reference"; }

"Transfer" -> "Instrument" [lhead="cluster_DataAcquisition", ltail="cluster_SamplePrep"]; "Acquire" -> "FT" [lhead="cluster_DataProcessing", ltail="cluster_DataAcquisition"]; }

Caption: Standard workflow for NMR sample preparation and data acquisition.Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ester) | 1735 - 1750 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| C=N and C=C Stretch (Aromatic) | 1550 - 1610 | Medium to Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C-Br Stretch | 500 - 600 | Medium |

Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ester group. The aromatic C=N and C=C stretching vibrations will appear in the 1550-1610 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquid and solid samples.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR anvil to ensure good contact between the sample and the crystal and acquire the spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

| m/z | Ion | Interpretation |

| 229/231 | [M]⁺ | Molecular ion peak (showing the characteristic 1:1 isotopic pattern for bromine) |

| 170/172 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical |

| 150 | [M - Br]⁺ | Loss of a bromine radical |

| 91 | [C₅H₄N-CH₂]⁺ | Fragment corresponding to the pyridylmethyl cation |

| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation |

Interpretation: The mass spectrum will show a characteristic pair of peaks for the molecular ion ([M]⁺ and [M+2]⁺) with approximately equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation pathways include the loss of the methoxycarbonyl group and the cleavage of the C-Br bond.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.

"Prep" [label="Prepare a dilute solution\nof the sample in a\nvolatile solvent (e.g., DCM)"]; "Inject" [label="Inject 1 µL of the solution\ninto the GC-MS system"];

subgraph "cluster_GC" { label = "Gas Chromatography"; bgcolor="#F1F3F4"; "Column" [label="Separation on a\nsuitable capillary column\n(e.g., DB-5ms)"]; "Oven" [label="Temperature program:\n- Initial: 50°C (1 min)\n- Ramp: 10°C/min to 280°C\n- Final: 280°C (5 min)"]; "Column" -> "Oven"; }

subgraph "cluster_MS" { label = "Mass Spectrometry"; bgcolor="#F1F3F4"; "Ionization" [label="Electron Ionization (EI)\nat 70 eV"]; "Analyzer" [label="Quadrupole mass analyzer"]; "Detection" [label="Scan m/z range 40-400"]; "Ionization" -> "Analyzer" -> "Detection"; }

"Prep" -> "Inject"; "Inject" -> "Column"; "Oven" -> "Ionization" [ltail="cluster_GC", lhead="cluster_MS"]; }

Caption: A typical workflow for GC-MS analysis.Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint for the characterization of this compound. By combining the information from NMR, IR, and MS, researchers can confidently identify this compound and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality data in a laboratory setting. As with any analytical work, it is crucial to compare experimentally obtained data with reference spectra or, in their absence, with theoretically predicted values and data from structurally related compounds.

References

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

NP-MRD. ¹³C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0235755). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST WebBook. Methyl 2-pyridylacetate. [Link]

-

PubChem. Methyl 2-(2-bromo-6-methyl-4-pyridinyl)acetate. [Link]

-

PubChem. Methyl 2-pyridylacetate. [Link]

-

PubChemLite. This compound (C8H8BrNO2). [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

Organic Syntheses. Procedure. [Link]

-

SpectraBase. 2-Bromo-4-methylpyridine - Optional[1H NMR] - Spectrum. [Link]

-

South-Central University for Nationalities. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

PubChem. Methyl 2-(6-bromo-4-methyl-2-pyridinyl)acetate. [Link]

-

PubChem. Methyl 4-pyridylacetate. [Link]

Sources

An In-Depth Technical Guide to the Reactivity and Stability of Methyl 2-(2-Bromo-4-pyridyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 2-(2-Bromo-4-pyridyl)acetate is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. Its structure combines a reactive 2-bromopyridine core with a methyl acetate side chain, offering multiple avenues for synthetic elaboration. The electron-deficient nature of the pyridine ring, coupled with the strategic placement of a bromine atom, makes this compound a versatile precursor for a wide array of functionalized pyridine derivatives. Understanding the nuanced reactivity of both the C-Br bond and the ester moiety, as well as the compound's overall stability, is paramount for its effective utilization in complex synthetic campaigns. This guide provides a comprehensive overview of the chemical behavior of this compound, grounded in established principles of heterocyclic chemistry and supported by field-proven insights.

Part 1: The Reactive Landscape of this compound

The reactivity of this compound is dominated by the chemistry of the 2-bromopyridine ring. The bromine atom at the C2 position serves as an excellent leaving group in both nucleophilic aromatic substitution and a variety of transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the functionalization of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and broad functional group tolerance.

The Suzuki-Miyaura reaction is a robust method for coupling this compound with a wide range of boronic acids and their derivatives.[1] This reaction is fundamental for the synthesis of 2-aryl and 2-heteroaryl pyridine derivatives, which are common motifs in pharmacologically active molecules.

A critical challenge in the Suzuki coupling of 2-bromopyridines is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to deactivation.[2] The selection of appropriate ligands is therefore crucial to mitigate this issue and ensure high reaction yields. Bulky, electron-rich phosphine ligands are often employed to shield the palladium center and promote the desired catalytic cycle.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Boronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference(s) |

| Phenylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 81 | [1] |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ | Toluene | 100-110 | 92 (on a similar substrate) | [1] |

| 4-Chlorophenylboronic acid | Pd(OAc)₂ (2-5) | PPh₃ (4-10) | Cs₂CO₃ | Dioxane | 80-100 | 80 (representative) | [1] |

| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 73 (representative) | [1] |

Note: Yields are based on studies with 2-bromo-4-methylpyridine and are representative of what can be expected for this compound under optimized conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

-

Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Logical Workflow for Suzuki-Miyaura Coupling Optimization

Caption: Optimization workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, allowing for the coupling of this compound with a diverse range of primary and secondary amines.[4][5] This reaction is of immense importance in drug discovery, where the introduction of amine functionalities is a common strategy to modulate the physicochemical and pharmacological properties of molecules.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired arylamine.[6] The choice of ligand and base is critical for achieving high yields and accommodating a broad substrate scope.[7]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Amine Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Representative Yield (%) | Reference(s) |

| Aniline | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu | Toluene | 80-110 | High | [4] |

| Morpholine | Pd(OAc)₂ (2-5) | BINAP (3-6) | Cs₂CO₃ | Dioxane | 100 | High | [6] |

| Benzylamine | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | K₃PO₄ | t-BuOH | 100 | High | [4] |

| Volatile Amines (e.g., Dimethylamine) | Pd(OAc)₂ (2-5) | dppp (3-6) | NaOtBu | Toluene | 80 | 55-98 | [7] |

Note: Yields are based on studies with analogous 2-bromopyridines and serve as a strong predictive framework.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube or sealed tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

-

Solvent and Reagents Addition: Add the anhydrous solvent (e.g., toluene) via syringe. Stir for 10-15 minutes to allow for catalyst pre-formation. Then, add this compound (1.0 equiv) and the amine (1.2-1.5 equiv).

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[4]

Mechanism of Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 2: The Stability Profile of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. The primary potential degradation pathways include hydrolysis of the methyl ester, and thermal or photochemical decomposition.

Hydrolytic Stability: The Role of pH

The methyl ester functionality of the molecule is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is significantly influenced by the pH of the medium.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification): In basic media, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol. This process is irreversible due to the deprotonation of the resulting carboxylic acid.

-

Neutral Hydrolysis: While significantly slower than acid- or base-catalyzed hydrolysis, neutral hydrolysis can occur, often facilitated by water acting as a weak nucleophile.

Table 3: Predicted Stability of this compound at Different pH Values

| pH Range | Primary Degradation Pathway | Predicted Stability | Recommended Action |

| < 3 | Acid-catalyzed hydrolysis | Low | Avoid prolonged exposure. Use aprotic solvents if possible. |

| 4 - 6 | Minimal hydrolysis | High | Optimal range for storage and handling in aqueous-containing media. |

| 7 - 9 | Base-catalyzed hydrolysis | Moderate to Low | Buffer systems are recommended for reactions in this pH range. |

| > 10 | Rapid base-catalyzed hydrolysis | Very Low | Avoid highly basic conditions unless saponification is the desired reaction. |

Thermal Stability

Brominated aromatic compounds generally exhibit good thermal stability. However, at elevated temperatures, thermal decomposition can occur, potentially through homolytic cleavage of the C-Br bond to generate radical intermediates. The presence of the methyl acetate group may also lead to decarboxylation or other fragmentation pathways at high temperatures. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, it is prudent to assume that decomposition will become significant at temperatures exceeding 150-200°C, especially during prolonged heating. For reactions requiring high temperatures, such as some cross-coupling reactions, it is advisable to keep reaction times to a minimum to avoid potential degradation.

Photostability

Pyridine derivatives can be susceptible to photochemical degradation upon exposure to UV light.[2] The absorption of UV radiation can promote the molecule to an excited state, from which various photochemical reactions can occur, including C-Br bond cleavage or rearrangements of the pyridine ring. To ensure the integrity of this compound, it should be stored in amber vials or protected from light, especially when in solution. For photochemical reactions involving this substrate, careful consideration of the irradiation wavelength is necessary to avoid unwanted side reactions.

Part 3: Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic synthesis. Its reactivity is well-defined, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions providing efficient and reliable methods for the construction of complex molecular architectures. While the compound exhibits good stability under standard laboratory conditions, care must be taken to avoid strongly acidic or basic aqueous environments, prolonged exposure to high temperatures, and direct exposure to UV light to prevent degradation.

Future research in this area will likely focus on expanding the scope of catalytic transformations involving this substrate, including the development of novel C-H activation and photoredox-catalyzed reactions. A deeper, quantitative understanding of its stability profile through detailed kinetic and thermal analysis studies would further enhance its utility in process development and large-scale synthesis. The insights provided in this guide serve as a solid foundation for researchers to confidently and effectively utilize this compound in their synthetic endeavors.

References

-

National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [Link][3]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link][6]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link][8]

-

Mackenzie, G., et al. Esters of 3-pyridylacetic acid that combine potent inhibition of 17 alpha-hydroxylase/C17,20-lyase (cytochrome P45017 alpha) with resistance to esterase hydrolysis. Journal of Enzyme Inhibition. [Link]

- Balzani, V., et al. Photochemical and Photophysical Properties of Pyridine. Wiley Online Library.

-

Request PDF. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link][7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

A Technical Guide to Methyl 2-(2-Bromo-4-pyridyl)acetate: A Versatile Building Block in Modern Synthesis

Abstract

Methyl 2-(2-Bromo-4-pyridyl)acetate has emerged as a highly valuable and versatile heterocyclic building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its strategic placement of three key functional handles—a reactive bromopyridine core, an activatable methylene group, and a modifiable ester—provides a powerful platform for the construction of complex molecular architectures. The bromine atom at the C-2 position serves as a prime site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of the physicochemical properties, synthesis, reactivity, and applications of this key intermediate. It is intended for researchers, chemists, and drug development professionals seeking to leverage its synthetic potential.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern drug discovery, appearing in numerous approved pharmaceutical agents.[1] Its ability to act as a hydrogen bond acceptor and engage in π-stacking interactions makes it a critical pharmacophore. This compound capitalizes on this core, enhancing its utility by incorporating two additional points of diversification.

The true synthetic power of this molecule lies in its trifunctionality:

-

The 2-Bromopyridine Moiety: The carbon-bromine bond at the 2-position is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal substrate for cornerstone reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][2]

-

The Methyl Acetate Side Chain: The ester can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing a secondary avenue for structural elaboration.

-

The α-Methylene Group: The protons on the carbon adjacent to the pyridine ring and the carbonyl group are acidic, offering the potential for enolate formation and subsequent alkylation or condensation reactions.

This guide will explore the practical synthesis and application of this building block, providing validated protocols and mechanistic insights to facilitate its integration into research and development programs.

Physicochemical & Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any synthetic building block. The key properties of this compound are summarized below.

Key Properties

| Property | Value | Reference |

| CAS Number | 1234217-58-3 | [3] |

| Molecular Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.06 g/mol | [3][4] |

| Appearance | Liquid or Solid | |

| Storage Conditions | Inert atmosphere, Store in freezer, under -20°C | [3] |

Spectroscopic Data Analysis

The following data are predicted based on the analysis of structurally related compounds and foundational spectroscopic principles.[5][6]

-

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ 8.30-8.35 (d, 1H): Proton at C-6 of the pyridine ring.

-

δ 7.35-7.40 (s, 1H): Proton at C-3 of the pyridine ring.

-

δ 7.20-7.25 (d, 1H): Proton at C-5 of the pyridine ring.

-

δ 3.80 (s, 2H): Methylene protons (-CH₂-).

-

δ 3.70 (s, 3H): Methyl ester protons (-OCH₃).

-

-

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ 170.0: Ester carbonyl carbon (C=O).

-

δ 150.0: Pyridine carbon C-6.

-

δ 148.0: Pyridine carbon C-4.

-

δ 144.0: Pyridine carbon C-2 (attached to Br).

-

δ 126.0: Pyridine carbon C-3.

-

δ 125.0: Pyridine carbon C-5.

-

δ 52.5: Methyl ester carbon (-OCH₃).

-

δ 42.0: Methylene carbon (-CH₂-).

-

-

Infrared (IR, neat):

-

~3050 cm⁻¹: Aromatic C-H stretch.

-

~2950 cm⁻¹: Aliphatic C-H stretch.

-

~1735 cm⁻¹: Strong C=O stretch (ester).

-

~1600, 1550 cm⁻¹: C=N and C=C ring stretches.

-

~1050 cm⁻¹: C-Br stretch.

-

-

Mass Spectrometry (MS, EI):

Synthesis of the Building Block

This compound is typically prepared via a straightforward esterification of its corresponding carboxylic acid precursor.

Caption: Fischer esterification for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

To a solution of 2-(2-Bromo-4-pyridyl)acetic acid (1.0 eq) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.05 eq).[7]

-